2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
Description
2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a piperidin-4-yl group, which is further modified by a 5-fluoro-2-methoxyphenylsulfonyl moiety. The sulfonyl group on the piperidine ring contributes to electronic effects and hydrogen-bonding interactions, which may influence biological activity .
Properties
IUPAC Name |
2-ethyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S2/c1-3-15-18-19-16(24-15)11-6-8-20(9-7-11)25(21,22)14-10-12(17)4-5-13(14)23-2/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTUIIMESXVTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Structure and Properties
The structure of this compound consists of a thiadiazole ring substituted with a piperidine moiety and a sulfonyl group. The presence of the fluorine and methoxy groups on the phenyl ring enhances its pharmacological potential.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, demonstrating stronger activity than standard antibiotics like ampicillin .
- Antifungal Activity : Compounds containing the thiadiazole ring have also shown efficacy against fungal strains including Candida albicans and Aspergillus niger. The antifungal activity was notably higher in certain substituted derivatives .
The biological activity of thiadiazoles can be attributed to their ability to interact with various cellular targets. The mechanisms include:
- Inhibition of Enzymatic Pathways : Thiadiazoles may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
Study 1: Antimicrobial Screening
In a controlled study, several new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions at the C-5 position exhibited enhanced antibacterial activity against E. coli and S. aureus, with zones of inhibition ranging from 15 to 19 mm .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 11c | Bacillus subtilis | 18 | 62.5 |
| 11e | E. coli | 17 | 32.6 |
| 18a | Salmonella typhi | 19 | Not specified |
| 18b | E. coli | 15 | Not specified |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that introducing various substituents on the thiadiazole ring significantly affects biological activity. For example, adding an adamantyl moiety at C-5 increased antifungal potency against Candida albicans compared to unsubstituted derivatives .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied. In a review, various derivatives of 2-amino-1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Notably, fluorinated derivatives demonstrated enhanced potency, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 9d | S. aureus | 25 |
| Compound 9e | E. coli | 32.6 |
| Compound VIb | B. cereus | 30 |
Anti-inflammatory and Analgesic Properties
Research indicates that 2-ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exhibits promising anti-inflammatory and analgesic effects. In vivo studies using carrageenan-induced rat paw edema models showed that certain derivatives displayed anti-inflammatory activities comparable to diclofenac sodium. Additionally, analgesic activity was assessed through tail flick tests using aspirin as a standard .
Data Table: Anti-inflammatory Activity Comparison
| Compound | Standard Drug | Activity Level |
|---|---|---|
| Compound VIb | Diclofenac Sodium | Good |
| Compound VIc | Aspirin | Moderate |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties . A study evaluated various compounds against multiple cancer cell lines, including pancreatic and colon cancer cells. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like sorafenib and cisplatin, indicating their potential as effective anticancer agents .
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8e | Panc-1 | 12.79 |
| Compound 3e | HCT-116 | 7.19 |
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various thiadiazole derivatives, compounds were synthesized and tested against standard strains of bacteria. The results indicated that fluorinated compounds significantly outperformed non-fluorinated analogs in terms of antibacterial activity, suggesting the importance of substituent effects on the biological activity of thiadiazoles .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that certain thiadiazole derivatives inhibited pro-inflammatory cytokines in vitro. This study provided insights into their potential use in treating inflammatory diseases such as arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Structural Variations and Electronic Effects :
- The target compound ’s 5-fluoro-2-methoxyphenylsulfonyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may enhance metabolic stability compared to the nitroaryl analogs in .
- Replacement of the thiadiazole core with oxadiazole (as in ) reduces sulfur-related reactivity but may alter binding specificity .
Biological Activity: Antimicrobial Activity: Compounds with nitroaryl or pyrazole substituents (e.g., ) show broad-spectrum antimicrobial effects, while the target compound’s fluoro-methoxy group may target Gram-positive pathogens more selectively . Anticancer Potential: Analogs with 3,4,5-trimethoxyphenyl groups () exhibit inhibition of PC3 and BGC-823 cancer cells (up to 66% inhibition at 5 µM), suggesting that the target’s sulfonyl-piperidine moiety could similarly interact with tubulin or kinase targets .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by cyclization, similar to methods in (yields 74–79%) . In contrast, naphthalimide-containing thiadiazoles () require multistep aromatic functionalization, reducing scalability .
Physicochemical Properties :
- Melting points for analogous compounds range from 115°C to 230°C (), with lipophilic substituents (e.g., ethyl, butylthio) lowering melting points and improving solubility in organic solvents .
Research Findings and Implications
- Antimicrobial Potential: The 5-fluoro group in the target compound may enhance penetration through bacterial membranes, as seen in fluoroquinolones, though direct evidence is needed .
- Limitations : Lack of explicit data on the target compound’s bioactivity necessitates further testing against standard assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1,3,4-thiadiazole derivatives such as 2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, thiadiazole cores are often synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide under reflux conditions. Key intermediates, such as piperidin-4-yl-thiadiazole, can be functionalized via sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate the reaction . Purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is the structural integrity of the synthesized compound confirmed?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assigns protons and carbons in the thiadiazole, piperidine, and sulfonyl groups. For instance, the sulfonyl group’s sulfur environment is confirmed via 13C NMR chemical shifts near 110-130 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the calculated exact mass (e.g., m/z ~425.07 for C17H19FN4O3S2) .
- HPLC : Ensures >95% purity using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized during the sulfonylation step to minimize by-products?
- Methodological Answer : Optimization involves:
- Solvent Selection : Anhydrous solvents (e.g., dichloromethane) reduce hydrolysis of sulfonyl chlorides .
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition prevents exothermic side reactions .
- Catalyst Use : Bases like DMAP (4-dimethylaminopyridine) enhance reaction efficiency by activating the sulfonyl chloride .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine intermediate ensures complete conversion .
Q. What computational methods are used to predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., kinases or GPCRs). The sulfonyl group’s electronegativity and piperidine’s conformational flexibility are key parameters. Docking scores (binding affinity in kcal/mol) are validated against experimental IC50 values from enzyme inhibition assays . Density Functional Theory (DFT) calculations further analyze charge distribution and reactive sites .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?
- Methodological Answer : Comparative SAR (Structure-Activity Relationship) studies are conducted by synthesizing analogs with varied substituents. For example:
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Methoxy Groups : Increase solubility but may reduce binding affinity due to steric hindrance .
- Piperidine Ring : Methylation at the 4-position improves selectivity for CNS targets by enhancing blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar thiadiazoles?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Purity : Re-examine HPLC and NMR data to rule out impurities .
- Solubility Differences : Use DMSO stock solutions with consistent concentrations (e.g., 10 mM) .
- Statistical Validation : Apply ANOVA or t-tests to compare replicate experiments .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer : Use cell lines with relevant genetic backgrounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
